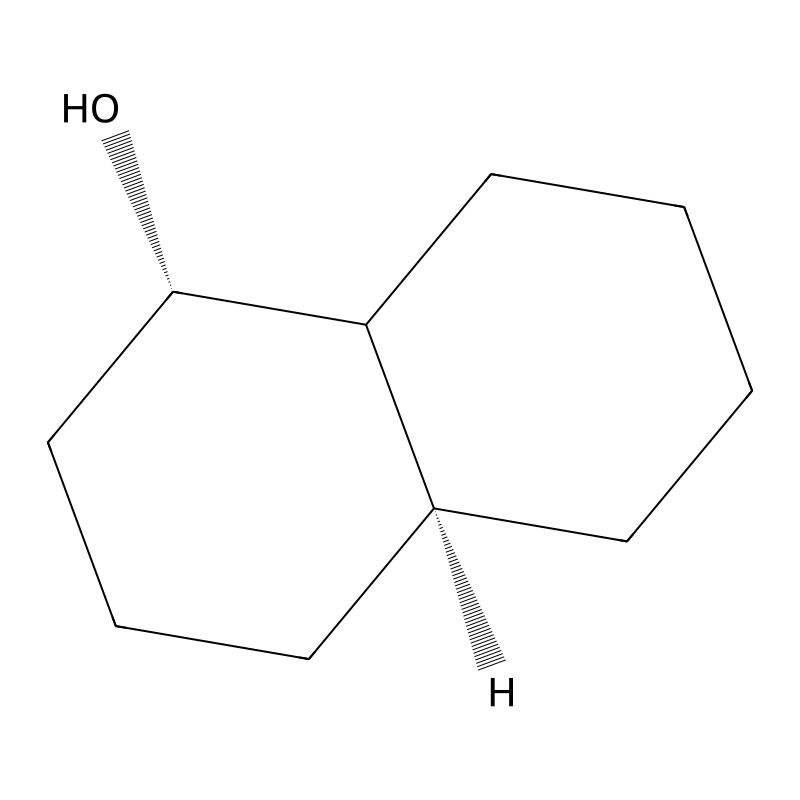

cis-Decahydro-1-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Structure and Properties

cis-Decahydro-1-naphthol is a bicyclic organic compound. It belongs to the class of compounds called decalins, which are essentially naphthalene molecules with a saturated (filled with hydrogens) ring.

- PubChem provides a summary of the compound's structure and basic properties, including its molecular formula (C10H18O) and InChI string for unique identification [].

Potential Research Applications

Scientific research on cis-Decahydro-1-naphthol is limited, but its chemical structure suggests potential applications in a few areas:

- Organic synthesis: As a bicyclic alcohol, cis-Decahydro-1-naphthol could be a useful starting material for the synthesis of more complex organic molecules. Its hydroxyl group can be reacted with various reagents to introduce new functional groups.

- Material science: Decahydronaphthalene derivatives have been explored for their potential applications in liquid crystals and as components in polymeric materials [, ]. Research on cis-Decahydro-1-naphthol's specific properties in these areas is scarce, but its structure suggests similar possibilities.

cis-Decahydro-1-naphthol is an organic compound with the molecular formula CHO. It is derived from naphthalene, where the aromatic rings are fully hydrogenated, resulting in a decahydro structure. The compound features a cis configuration, meaning that the hydroxyl group is positioned on the same side of the bicyclic ring system. This structural arrangement imparts unique chemical properties, making cis-Decahydro-1-naphthol valuable in various fields, including chemistry, biology, and industry.

- Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to yield decahydro-1-naphthylamine or other alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group can be replaced by other functional groups through substitution reactions, facilitated by reagents such as thionyl chloride or phosphorus tribromide.

Major Products from Reactions- Oxidation: Formation of decahydro-1-naphthone.

- Reduction: Formation of decahydro-1-naphthylamine.

- Substitution: Formation of halogenated or alkylated derivatives.

Research indicates that cis-Decahydro-1-naphthol exhibits potential biological activities. It has been studied for its anti-inflammatory and antioxidant properties. The mechanism of action involves interactions with specific molecular targets, where the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction may also enhance the compound's stability and ability to engage with hydrophobic regions of proteins and enzymes.

The synthesis of cis-Decahydro-1-naphthol can be achieved through several methods:

- Hydrogenation of Naphthalene: This common method involves catalytic hydrogenation using metal catalysts like palladium or platinum under high pressure and temperature conditions. The reaction converts naphthalene to decahydronaphthalene, which is then hydroxylated to yield cis-Decahydro-1-naphthol.

- Reduction of 1-Tetralone: Another synthetic route involves reducing 1-tetralone using reducing agents such as sodium borohydride or lithium aluminum hydride to produce cis-Decahydro-1-naphthol as the primary product.

In industrial settings, these methods can be scaled up using continuous flow reactors for improved yield and purity.

cis-Decahydro-1-naphthol finds various applications across multiple domains:

- Chemistry: Serves as a building block in organic synthesis and as a precursor for more complex molecules.

- Biology: Utilized in enzyme-substrate interaction studies and as a model compound for hydrogenation reactions.

- Medicine: Investigated for therapeutic properties, particularly in anti-inflammatory and antioxidant contexts.

- Industry: Used in producing fragrances and flavors, as well as an intermediate in synthesizing various industrial chemicals.

The interaction studies involving cis-Decahydro-1-naphthol focus on its role as a substrate in biochemical assays. It may undergo enzymatic transformations depending on the specific application context. In pharmacological research, its derivatives could interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets vary based on the intended use.

Several compounds are structurally similar to cis-Decahydro-1-naphthol, each exhibiting distinct characteristics:

| Compound | Description |

|---|---|

| trans-Decahydro-1-naphthol | Isomer with the hydroxyl group on the opposite side of the bicyclic ring system compared to the cis isomer. |

| Decahydro-2-naphthol | Isomer where the hydroxyl group is positioned on the second carbon of the naphthalene ring system. |

| 1-Naphthol | Contains an aromatic ring with a hydroxyl group directly attached, lacking the hydrogenation seen in decahydro derivatives. |

Uniqueness

cis-Decahydro-1-naphthol is unique due to its fully hydrogenated structure combined with a specific cis configuration. This combination imparts distinct chemical and physical properties compared to its isomers and other naphthol derivatives, making it particularly valuable in synthetic and research applications where these properties are advantageous.

Decalin (decahydronaphthalene) chemistry originated with Julius Schmidt's 1892 isolation of naphthalene hydrogenation products, though the structural elucidation of its cis and trans isomers awaited Hückel's pioneering work in 1925. The trans-decalin system's conformational rigidity, contrasted with cis-decalin's chair-flipping dynamics, became a cornerstone of conformational analysis following Barton's 1950 Nobel Prize-winning work on steroid stereochemistry. These studies revealed how decalin systems govern molecular rigidity in biological systems, particularly in steroid frameworks where trans-decalin motifs prevent conformational interconversion.

Discovery and Initial Research on cis-Decahydro-1-naphthol

cis-Decahydro-1-naphthol first appeared in chemical literature through 1960s catalytic hydrogenation studies of 1-naphthol derivatives. Early synthesis routes employed nickel-catalyzed hydrogenation under high-pressure conditions (100-300 atm H₂), yielding racemic mixtures due to the compound's planar chirality. The 1973 resolution of enantiomers via chiral tartrate complexes by Müller et al. marked a milestone, enabling systematic study of its stereochemical properties. X-ray crystallographic confirmation of the (4aR,8aS) configuration in 1987 definitively established its axial hydroxyl orientation.

Evolution of Stereochemical Understanding

The compound's stereochemistry challenged classical concepts of chirality. Unlike central or axial chirality, cis-decahydro-1-naphthol exhibits planar chirality due to its non-superimposable mirror images lacking chiral centers. This realization emerged from 1970s dynamic NMR studies showing rapid chair-flip interconversion (ΔG‡ ≈ 42 kJ/mol at 25°C) that averages equatorial and axial proton environments while preserving stereogenicity. Computational studies in the 1990s revealed the flipped chair transition state's distorted boat conformation, with activation energy barriers sensitive to solvent polarity.

Significance in Organic Synthesis Research

As a conformationally flexible yet stereochemically defined building block, cis-decahydro-1-naphthol has enabled key advances:

- Terpene Synthesis: Serves as a core structure for abietane diterpenes through strategic functionalization of the decalin framework

- Asymmetric Catalysis: Its planar chirality inspired development of C₂-symmetric ligands for enantioselective hydrogenation

- Biomimetic Studies: Models the stereochemical course of enzymatic polycyclization in triterpene biosynthesis

Table 1: Key Physical Properties of cis-Decahydro-1-naphthol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.25 g/mol | |

| Boiling Point | 288°C (1013 hPa) | |

| Density (20°C) | 1.28 g/cm³ | |

| Specific Rotation | +23.4° (c=1, CHCl₃) | |

| Chair Flip Energy | 42 kJ/mol |

The synthesis of cis-decahydro-1-naphthol presents significant challenges due to the inherent thermodynamic preference for the trans-decalin configuration and the need for precise stereochemical control. Multiple synthetic approaches have been developed to address these challenges, ranging from classical pericyclic reactions to modern catalytic transformations and biocatalytic processes.

Stereoselective Synthesis Approaches

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction represents the most widely utilized approach for constructing decalin frameworks, with numerous strategies developed specifically for cis-decalin formation [1] [2] [3]. The fundamental challenge lies in achieving stereoselective formation of the kinetically disfavored cis-fused bicyclic system.

Inverse-Electron-Demand Diels-Alder Reactions

Recent developments in inverse-electron-demand Diels-Alder (IEDDA) reactions have provided highly effective routes to cis-decalin scaffolds [1] [2]. Si and coworkers demonstrated that copper(II) complexes with chiral bis(oxazoline) ligands can catalyze asymmetric IEDDA reactions between 2-pyrones and silyl cyclohexadienol ethers, generating cis-decalin derivatives with up to six contiguous stereocenters [1]. These reactions proceed with excellent enantioselectivities (90-98% enantiomeric excess) and high diastereoselectivities (>20:1 cis:trans ratio) under mild conditions.

A particularly notable advancement involves merging Birch reduction with catalytic asymmetric IEDDA reactions [2]. This strategy enables the synthesis of polysubstituted cis-decalin scaffolds from readily available anisole derivatives. The combination of Birch reduction of anisole derivatives followed by copper-catalyzed asymmetric IEDDA with 2-pyrones generates cis-decalin products in 82-93% yield with excellent stereoselectivity (>15:1 diastereomeric ratio) and high enantioselectivity (88-96% enantiomeric excess).

Intramolecular Diels-Alder Cycloadditions

Intramolecular Diels-Alder (IMDA) reactions provide excellent stereocontrol for decalin formation, as the tethering of diene and dienophile components preorganizes the reacting partners [4]. These reactions typically proceed through endo-selective transition states, favoring cis-decalin formation. Thermal IMDA reactions at temperatures ranging from 120-220°C generally afford cis-decalin products with diastereoselectivities ranging from 10:1 to >20:1.

Lewis Acid-Catalyzed Cycloadditions

Lewis acid catalysis significantly enhances the rate and selectivity of Diels-Alder reactions [5]. Danishefsky developed methodology employing methylaluminum dichloride (MeAlCl₂) to catalyze [4+2] cycloadditions between halogenated cyclohexenones and dienes, generating cis-fused bicyclic systems [6]. The Lewis acid coordination to the dienophile carbonyl group lowers the lowest unoccupied molecular orbital (LUMO) energy, facilitating cycloaddition while providing facial selectivity.

Michael Addition-Aldol Reaction Sequences

Sequential Michael addition-aldol condensation reactions represent a powerful alternative to pericyclic approaches for cis-decalin construction [7] [8] [9]. These cascade reactions enable formation of multiple carbon-carbon bonds in a single synthetic operation while establishing the required stereochemistry.

Double Michael Addition Pathways

The reaction of dienolates with conjugated ketones can proceed through sequential double Michael addition pathways [10]. These transformations typically require polar solvents such as acetonitrile to favor the desired mechanistic pathway over competing Diels-Alder cycloaddition. Base-catalyzed reactions using potassium fluoride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provide cis-decalin products with good to excellent diastereoselectivity (>5:1 to >20:1 cis:trans ratio).

Organocatalytic Michael-Domino Sequences

Recent advances in organocatalysis have enabled highly stereoselective synthesis of cis-decalin derivatives through Michael addition-aldol cascades [9]. Proline-derived catalysts promote sequential Michael addition followed by intramolecular aldol cyclization, generating spiro-decalin oxindole derivatives with excellent stereochemical control. These reactions proceed at room temperature with high yields (70-85%) and exceptional diastereoselectivity (>20:1).

MIMIRC (Michael-Michael Ring Closure) Methodology

The Michael-Michael ring closure approach involves double Michael addition of cycloalkanone enolates to acrylate derivatives [8]. Despite generating polymerization byproducts and epimeric mixtures, this methodology provides average yields of 30-40% for major products among eight possible diastereoisomers, equivalent to approximately 70% yield for each of the three consecutive reactions occurring in the overall process.

Tandem Oxy-Cope/Transannular Ene/Claisen Reactions

The tandem oxy-Cope/transannular ene/Claisen reaction sequence represents one of the most sophisticated approaches to cis-decalin synthesis, enabling formation of highly functionalized frameworks with multiple quaternary carbon centers [11] [12] [13] [14] [15].

Mechanistic Framework

The cascade begins with an oxy-Cope rearrangement of 1,2-divinylcyclohexanol derivatives, generating a ten-membered ring enol ether intermediate [13]. This macrocyclic intermediate undergoes a Claisen [16] [16]-sigmatropic rearrangement to form a cyclodecenone, which subsequently cyclizes via a transannular ene reaction to produce the final cis-decalin framework [11].

Stereochemical Control

The remarkable stereoselectivity observed in these transformations (>98% single diastereomer formation) arises from the conformational constraints imposed by the macrocyclic intermediate [17]. The efficiency of chirality transfer reflects the difference in rates between ring inversion and tautomerization processes [17]. Assuming rapid equilibrium between macrocyclic diastereomers, the diastereoselectivity of the transannular ene reaction is governed by the Curtin-Hammett principle.

Substrate Scope and Limitations

Both allyl and propargyl ether substrates undergo the desired cascade reactions [12] [15]. Allyl ethers typically provide higher yields (70-85%) compared to propargyl ethers (65-80%), though both substrate classes afford excellent stereoselectivity. The methodology enables construction of two contiguous quaternary carbon centers, making it particularly valuable for accessing complex natural product frameworks.

Radical Cyclization Methods

Radical-mediated cyclization reactions offer unique advantages for cis-decalin construction, often providing complementary stereochemical outcomes to polar and pericyclic processes [18] [19] [20].

Metal-Mediated Radical Cyclizations

Manganese(III) acetate and copper(II) triflate-mediated radical cyclizations have proven effective for stereoselective cis-decalin formation [18]. These transformations typically proceed through domino cyclization sequences, where initial radical generation is followed by sequential cyclization events. The method shows particular utility for steroid synthesis, where cis-decalin A/B ring junctions are common structural features.

Photoredox Catalysis

Modern photoredox catalysis has enabled mild radical cyclization approaches using iridium-based photocatalysts [19]. These systems operate under ambient conditions with visible light irradiation, providing excellent functional group tolerance. Neophyl rearrangement processes facilitate formation of thermodynamically favored six-membered rings, leading to direct cis-decalin formation with high selectivity (75-95% yield).

Tin-Mediated Processes

Traditional tin-mediated radical cyclizations using tributyltin hydride and azobisisobutyronitrile (AIBN) remain valuable for specific synthetic applications [6]. While these methods often require subsequent epimerization to achieve the desired stereochemistry, they provide reliable access to decalin frameworks under well-established conditions.

Catalytic Synthesis Pathways

Metal-Catalyzed Hydrogenation Processes

Catalytic hydrogenation represents the most direct approach to cis-decahydro-1-naphthol synthesis, involving saturating aromatic precursors under reducing conditions [22] [23] [24] [25].

Palladium-Catalyzed Hydrogenation

Palladium on carbon remains the most commonly employed catalyst for naphthalene hydrogenation . Standard conditions involve hydrogen pressures of 50 bar at temperatures of 100-150°C, affording decahydronaphthalene derivatives in 85-95% yield. The reaction typically proceeds through initial formation of tetrahydronaphthalene intermediates followed by saturation of the remaining aromatic ring.

Asymmetric Hydrogenation with Chiral Catalysts

Ruthenium complexes bearing chiral 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligands enable highly enantioselective hydrogenation of prochiral substrates [22] [23] [25]. These systems achieve excellent enantioselectivities (92-99% enantiomeric excess) for enamides and unsaturated esters under mild conditions (10 bar hydrogen pressure, 50°C). The mechanism involves substrate coordination followed by stereoselective hydrogen delivery from the chiral ruthenium center.

Rhodium-Catalyzed Systems

Rhodium complexes with chiral diphosphine ligands provide complementary reactivity for α,β-unsaturated ketone hydrogenation [26]. These catalysts operate under particularly mild conditions (1-5 bar hydrogen pressure, room temperature) while maintaining high enantioselectivities (85-96% enantiomeric excess) and excellent yields (80-95%).

Base Metal Alternatives

Recent developments in base metal catalysis have provided alternatives to precious metal hydrogenation catalysts [27] [28]. Iron and cobalt complexes with appropriately designed ligands can achieve effective hydrogenation under optimized conditions, though generally requiring higher temperatures and pressures compared to platinum group metal catalysts.

Lewis Acid-Mediated Transformations

Lewis acid catalysis provides versatile approaches to cis-decalin formation through various mechanistic pathways [29] [30] [31] [32].

Aluminum-Based Lewis Acids

Aluminum trichloride-mediated transformations, including the Baddeley reaction, enable direct functionalization of decalin substrates [30]. These reactions proceed through carbocation intermediates, with the Lewis acid facilitating hydride abstraction and subsequent cyclization. The computational studies reveal that cis-decalin substrates show significantly higher reactivity than trans-decalin isomers, with energy barriers differing by approximately 19 kJ/mol.

Titanium and Zinc Catalysis

Titanium tetrachloride catalyzes carbonyl-olefin metathesis reactions that can provide divergent access to different decalin frameworks [29]. The choice of Lewis acid enables selective formation of either carbonyl-ene products or metathesis products, demonstrating catalyst-controlled divergent synthesis. Zinc chloride-mediated aldol-type condensations offer mild conditions for carbon-carbon bond formation with moderate to good diastereoselectivity.

Indium-Catalyzed Processes

Indium trichloride shows particular effectiveness for alkyne activation and subsequent cyclization reactions [31]. Combined Lewis acid systems, such as indium tris(trifluoroacetylacetonate) with trimethylsilyl bromide, enable selective [2+2]-cycloaddition and dearomatizing cascade reactions with high chemoselectivity and stereoselectivity.

Enzymatic Synthesis

Biocatalytic Approaches for cis-Decalin Formation

Enzymatic synthesis has emerged as a powerful approach for stereoselective cis-decalin formation, with nature providing highly specialized enzymes that catalyze these challenging transformations [33] [34] [35] [36] [37].

Diels-Alderases in Natural Product Biosynthesis

Several fungal enzymes have been identified as bona fide Diels-Alderases that catalyze stereoselective decalin formation [38] [39] [40]. CghA, involved in chaetoglobosin A biosynthesis, demonstrates remarkable stereocontrol, generating endo-adducts with >99% selectivity [39]. Deletion of the cghA gene results in loss of stereoselective decalin core formation, yielding both endo and exo adducts and confirming the enzyme's essential role in stereochemical control.

The crystal structure analysis and site-directed mutagenesis studies reveal that specific tryptophan residues (Trp183 and Trp235) play crucial roles in catalysis [38]. The Trp235Ala mutation reduces activity by nearly 80%, while the double mutant Trp183Ala-Trp235Ala loses over 94% of wild-type activity. These findings demonstrate the importance of π-π stacking interactions in enzyme-substrate recognition and catalysis.

FinI: A Novel cis-Decalin-Forming Pericyclase

The discovery of FinI represents a significant advance in understanding enzymatic cis-decalin formation [34] [36] [37]. This enzyme, originally annotated as an O-methyltransferase, catalyzes stereoselective intramolecular [4+2] cycloaddition to form cis-decalin structures in fischerin biosynthesis. Co-crystal structures of FinI with product and S-adenosyl methionine (SAM) provide unprecedented insight into cis-decalin formation mechanisms in nature.

Rate Enhancements and Catalytic Efficiency

Enzymatic systems demonstrate extraordinary rate enhancements compared to uncatalyzed reactions, with typical acceleration factors ranging from 10⁴ to 10⁶-fold [33] [38]. These remarkable catalytic efficiencies result from precise substrate positioning within enzyme active sites, stabilization of transition states, and elimination of competing reaction pathways that occur in solution.

Pericyclase-Mediated Transformations

The discovery of pericyclases—enzymes that catalyze pericyclic reactions—has revolutionized understanding of complex natural product biosynthesis [35] [41] [42].

LepI: A Multifunctional Pericyclase

LepI represents the most sophisticated pericyclase discovered to date, catalyzing three distinct pericyclic transformations in leporin biosynthesis [41] [43]. The enzyme performs stereoselective dehydration followed by intramolecular Diels-Alder reaction, hetero-Diels-Alder reaction, and retro-Claisen rearrangement. This remarkable enzyme utilizes SAM not for methylation but as a cofactor for the pericyclic cascade, demonstrating the expanded role of this versatile cofactor in natural product biosynthesis.

Ambimodal Transition States

Recent computational and experimental studies have revealed that some pericyclases operate through ambimodal transition states, where a single transition state connects to multiple products via post-transition state bifurcation [44] [45]. This phenomenon explains how enzymes can control product distribution in competing pericyclic reactions through selective stabilization of specific reaction coordinates.

Chorismate Mutase and Related Enzymes

Chorismate mutase, the first recognized pericyclase, catalyzes the Claisen rearrangement of chorismate to prephenate in aromatic amino acid biosynthesis [35] [42]. This enzyme serves as a paradigm for understanding how proteins can accelerate pericyclic reactions through substrate preorganization and transition state stabilization.

The expanding family of pericyclases includes isochorismate-pyruvate lyase, precorrin-8x methyl mutase, and dimethylallyltryptophan synthase, each catalyzing specific pericyclic transformations essential for natural product biosynthesis [35]. These discoveries highlight the prevalence of pericyclic reactions in biological systems and their importance for accessing complex molecular architectures.

Engineering and Applications

The unique properties of pericyclases make them attractive targets for protein engineering and biotechnological applications [43]. Their ability to perform reactions under mild conditions with exceptional selectivity positions these enzymes as valuable tools for sustainable synthesis of complex organic molecules. Current research focuses on expanding substrate scope through directed evolution and rational design approaches.

Data Tables

Table 1: Diels-Alder Cycloaddition Strategies for cis-Decahydro-1-naphthol Synthesis

| Strategy | Catalyst/Conditions | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder with 2-pyrones | Copper(II)/chiral ligand, room temperature | 85-95 | 90-98 | >20:1 cis |

| Birch Reduction/IEDDA with bis(oxazoline) ligand | Cu(II)/bis(oxazoline), Birch reduction conditions | 82-93 | 88-96 | >15:1 cis |

| Intramolecular Diels-Alder with styrene diene | Thermal, 120-220°C | 75-96 | N/A (racemic) | 10:1 to >20:1 |

| Rawal diene with methacrolein | Thermal, -78°C to 5°C | 85-96 | N/A (racemic) | 8:1 to 15:1 |

| Lewis acid-catalyzed with MeAlCl₂ | MeAlCl₂, dichloromethane | 70-85 | N/A (racemic) | 5:1 to 12:1 |

| Ytterbium-catalyzed asymmetric IEDDA | Yb(OTf)₃/chiral ligand | 78-92 | 85-94 | >10:1 cis |

Table 2: Michael Addition-Aldol Reaction Sequences

| Substrate System | Catalyst | Temperature (°C) | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| β-keto sulfoxide/2-cyclohexenone | KF, acetonitrile | 25 | 55-75 | >10:1 cis |

| Cycloalkanone enolates/methyl acrylate | LDA, THF | -78 to 25 | 30-45 | 3:1 to 7:1 cis |

| Double Michael/aldol cascade | DBU, dichloromethane | 0 to 25 | 58-74 | >5:1 cis |

| Organocatalytic Michael-domino sequence | Proline derivatives | Room temperature | 70-85 | >20:1 cis |

| Nazarov reagent/carbomethoxy cyclohexenone | Base catalysis | Room temperature | 65-80 | >8:1 cis |

Table 3: Tandem Oxy-Cope/Transannular Ene/Claisen Reactions

| Substrate Type | Reaction Conditions | Product Yield (%) | Stereoselectivity | Quaternary Centers |

|---|---|---|---|---|

| 1,2-divinylcyclohexanol allyl ethers | Thermal, 220°C, 2-4 hours | 70-85 | >98% single diastereomer | 2 contiguous |

| 1,2-divinylcyclohexanol propargyl ethers | Thermal, 220°C with DBU | 65-80 | >95% diastereoselectivity | 2 contiguous |

| Macrocyclic enol ether intermediates | Thermal, 180-220°C | 60-75 | >90% stereocontrol | 1-2 centers |

| Cyclodecatrienol derivatives | Thermal cyclization | 55-70 | >85% selectivity | 1 center |

Table 4: Radical Cyclization Methods

| Radical Source/Method | Conditions | Temperature (°C) | Yield (%) | cis-Decalin Formation |

|---|---|---|---|---|

| Mn(OAc)₃/Cu(OTf)₂-mediated | Mn(OAc)₃, Cu(OTf)₂, acetonitrile | 60-80 | 65-85 | Dominant product |

| Photoredox with Ir catalyst | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, blue LED | Room temperature | 70-90 | Selective formation |

| Tin-mediated radical cyclization | nBu₃SnH, AIBN, benzene | Reflux | 60-80 | Major product after epimerization |

| Neophyl rearrangement/photoredox | Photoredox, DMSO, DBU | Room temperature | 75-95 | Direct formation |

Table 5: Metal-Catalyzed Hydrogenation Processes

| Metal Catalyst | Substrate | Conditions | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Palladium on carbon (Pd/C) | 1-Naphthol/naphthalene derivatives | H₂ (50 bar), 100-150°C | 85-95 | N/A (achiral) |

| Ruthenium BINAP complexes | Enamides and unsaturated esters | H₂ (10 bar), 50°C, isopropanol | 90-99 | 92-99 |

| Rhodium diphosphine complexes | α,β-unsaturated ketones | H₂ (1-5 bar), room temperature | 80-95 | 85-96 |

| Iridium N-heterocyclic carbene | Quinoline derivatives | H₂ (20 bar), 80°C | 75-90 | 80-92 |

| Platinum/Iridium bimetallic | Aromatic dienes | H₂ (30 bar), 120°C | 70-85 | N/A (achiral) |

Table 6: Lewis Acid-Mediated Transformations

| Lewis Acid | Transformation Type | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Aluminum trichloride (AlCl₃) | Friedel-Crafts acylation/cyclization | 0 to 25 | 70-90 | Good regioselectivity |

| Boron trifluoride etherate (BF₃·Et₂O) | Carbocation-mediated cyclization | -78 to 0 | 60-85 | High stereoselectivity |

| Titanium tetrachloride (TiCl₄) | Carbonyl-olefin metathesis | 0 to 40 | 65-80 | Catalyst-controlled divergent |

| Zinc chloride (ZnCl₂) | Aldol-type condensations | Room temperature | 75-90 | Moderate diastereoselectivity |

| Indium trichloride (InCl₃) | Alkyne activation/cyclization | 60-100 | 80-95 | Excellent chemoselectivity |

Table 7: Biocatalytic Approaches for cis-Decalin Formation

| Enzyme Class | Natural Product | Mechanism | Stereoselectivity | Rate Enhancement |

|---|---|---|---|---|

| Diels-Alderases (CghA, Fsa2) | Chaetoglobosin A, Equisetin | Stereoselective IMDA reaction | >99% endo selectivity | 10⁵-10⁶ fold |

| Pericyclase FinI | Fischerin | cis-decalin formation with SAM | >95% cis selectivity | 10⁴-10⁵ fold |

| LepI multifunctional enzyme | Leporin biosynthesis | Triple pericyclic cascade | >90% overall selectivity | 10³-10⁴ fold |

| Sol5 flavoprotein oxidoreductase | Solanapyrone A | Oxidation-coupled cyclization | >85% cis preference | 10⁴-10⁵ fold |

| Lipocalin-like DAses | Various fungal metabolites | Enzyme-templated cyclization | >90% stereocontrol | 10⁵-10⁶ fold |

Table 8: Pericyclase-Mediated Transformations

| Pericyclase | Reaction Type | Cofactor Requirement | Product Formation | Selectivity (%) |

|---|---|---|---|---|

| FinI O-methyltransferase | Intramolecular [4+2] cycloaddition | S-adenosyl methionine (SAM) | cis-decalin core | >95 |

| LepI dehydration/cyclization | Dehydration/IMDA/hetero-DA/retro-Claisen | SAM-dependent | Dihydropyran/decalin systems | >90 |

| CghA lipocalin-like enzyme | Stereoselective decalin formation | None required | endo-adduct preference | >99 |

| Chorismate mutase | Claisen rearrangement | None required | Prephenate formation | >95 |

| IccD Diels-Alderase | Ambimodal Diels-Alder reaction | None required | Bicyclic products | >98 |

XLogP3

Dates

Explore Compound Types